A Comprehensive Technical Guide to 3-(2-Methylphenyl)propionic Acid
A Comprehensive Technical Guide to 3-(2-Methylphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of 3-(2-Methylphenyl)propionic acid (CAS No. 22084-89-5), a carboxylic acid building block with applications in organic synthesis and pharmaceutical research. This guide consolidates key chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological activities and mechanisms of action. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.
Chemical Identification and Properties
3-(2-Methylphenyl)propionic acid, also known as 2-Methylhydrocinnamic acid, is an aromatic carboxylic acid.[1] Its unique structure, featuring a propionic acid chain attached to a phenyl ring with a methyl group at the ortho position, makes it a valuable intermediate in various synthetic applications.[2][3]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 22084-89-5[1][2][4][5][6] |
| Molecular Formula | C10H12O2[1][2][4][5] |
| Molecular Weight | 164.20 g/mol [5][7] |
| IUPAC Name | 3-(2-methylphenyl)propanoic acid[2] |
| Synonyms | 3-o-Tolylpropanoic acid, 2-Methylhydrocinnamic acid, Benzenepropanoic acid, 2-methyl-[1] |
| InChI Key | JIRKNEAMPYVPTD-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC=CC=C1CCC(=O)O[2] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 100-103 °C (lit.)[1][4][6] |
| Boiling Point | 293.3 °C at 760 mmHg[4][6] |
| Density | 1.097 g/cm³[4] |
| Flash Point | 190.5 °C[4] |
| Water Solubility | Soluble in water[1][2] |
| Vapor Pressure | 0.000792 mmHg at 25°C[4] |
| pKa | 4.66 at 25°C[1] |
| LogP | 2.30[6] |
| Refractive Index | 1.538[4] |
Synthesis and Experimental Protocols
The synthesis of 3-(2-Methylphenyl)propionic acid can be achieved through various organic chemistry methodologies. A common approach involves the modification of a precursor molecule containing the o-tolyl group. Below is a representative experimental protocol based on common organic synthesis techniques.
Illustrative Synthesis Workflow
Caption: A logical workflow for the synthesis of 3-(2-Methylphenyl)propionic acid.
Example Experimental Protocol: Hydrolysis of a Nitrile Precursor
This protocol is a generalized procedure for the synthesis of an arylpropionic acid from its corresponding nitrile, a common synthetic route.
-
Reaction Setup: A solution of 2-(2-methylphenyl)propionitrile (1 equivalent) is dissolved in a suitable solvent such as ethanol or a mixture of water and a strong acid like sulfuric acid.[8]
-
Hydrolysis: The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.[8] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water. The aqueous solution is then extracted with an organic solvent like diethyl ether or ethyl acetate to isolate the product.[9]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]
-
Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure 3-(2-Methylphenyl)propionic acid.
Biological Activity and Potential Applications
Aryl propionic acid derivatives are a well-established class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[10][11] While specific biological data for 3-(2-Methylphenyl)propionic acid is limited in the public domain, its structural similarity to known NSAIDs like ibuprofen suggests potential biological activity.[10][11]
Mechanism of Action: COX Inhibition
The primary mechanism of action for many aryl propionic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[10][12] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[8][12] There are two main isoforms of the COX enzyme, COX-1 and COX-2.[10]
Caption: Simplified signaling pathway of COX inhibition by an aryl propionic acid derivative.
Applications in Drug Development and Research
-
Pharmaceutical Intermediate: 3-(2-Methylphenyl)propionic acid serves as a valuable building block in the synthesis of more complex molecules, including potential drug candidates.[2][3]
-
NSAID Research: As a member of the aryl propionic acid family, it can be used in research to develop new anti-inflammatory agents.[10][11]
-
Other Potential Activities: Research on aryl propionic acid derivatives has also explored their potential as antibacterial, anticonvulsant, and anticancer agents.[10][11]
Safety and Handling
3-(2-Methylphenyl)propionic acid is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1][2] |
Precautionary Statements
| Precautionary Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][4] |
| P264 | Wash skin thoroughly after handling[1][4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water[4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[4][13][14][15][16]
References
- 1. 3-(2-METHYLPHENYL)PROPIONIC ACID | 22084-89-5 [amp.chemicalbook.com]
- 2. 3-(2-Methylphenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. 3-(2-Methylphenyl)propionic acid|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. 3-(2-Methylphenyl)propionic acid - Amerigo Scientific [amerigoscientific.com]
- 6. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]
- 7. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. download.basf.com [download.basf.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. cpachem.com [cpachem.com]
